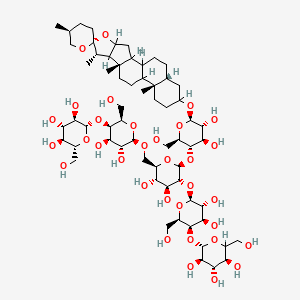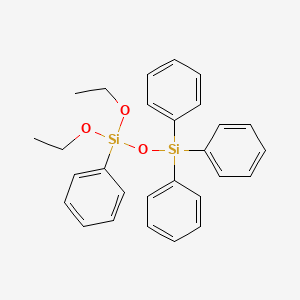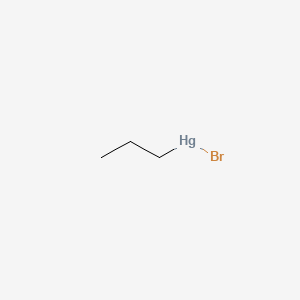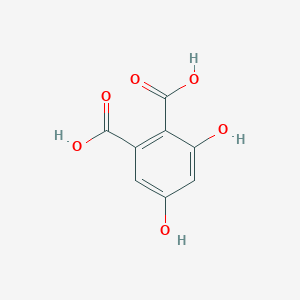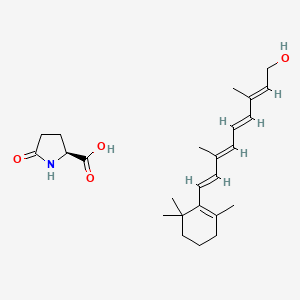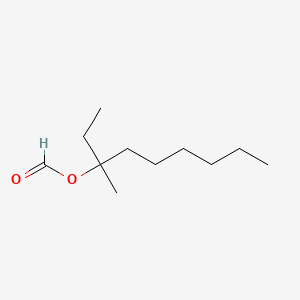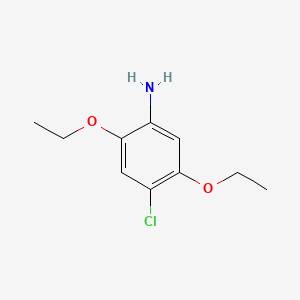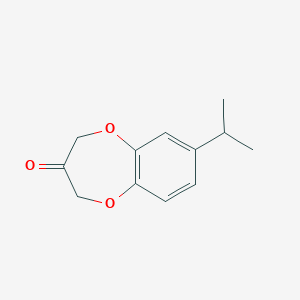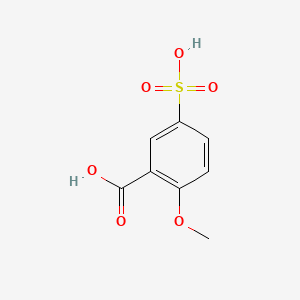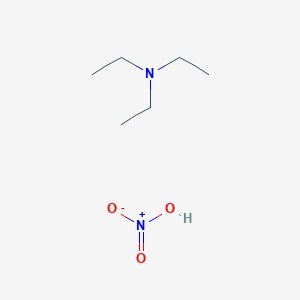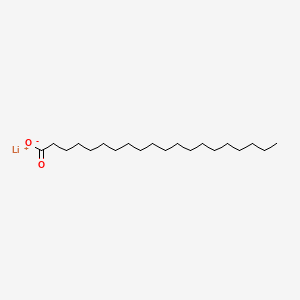
Lithium icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium icosanoate is a lithium salt of icosanoic acid, a long-chain fatty acid with 20 carbon atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties, such as its ability to form stable complexes and its reactivity, make it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium icosanoate can be synthesized through the reaction of icosanoic acid with lithium hydroxide. The reaction typically involves dissolving icosanoic acid in an organic solvent, such as ethanol or methanol, and then adding lithium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of icosanoic acid with lithium carbonate in a solvent under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form lithium icosanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound peroxide.
Reduction: Lithium icosanol.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Lithium icosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: this compound is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of lubricants, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium icosanoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. This compound is also known to affect the stability and fluidity of cellular membranes, which can influence various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Lithium stearate: Another lithium salt of a long-chain fatty acid, used in similar applications.
Lithium palmitate: A lithium salt of palmitic acid, also used in industrial and research applications.
Lithium oleate: A lithium salt of oleic acid, known for its use in the production of soaps and detergents.
Uniqueness
Lithium icosanoate is unique due to its longer carbon chain compared to other lithium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics. These unique properties make this compound particularly valuable in specific applications where these characteristics are desired.
Propiedades
Número CAS |
51250-21-6 |
|---|---|
Fórmula molecular |
C20H39LiO2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
lithium;icosanoate |
InChI |
InChI=1S/C20H40O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
Clave InChI |
ZBLQKJWIDYWXJF-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


